Boc-L-4-Bromophenylalaninol

Description

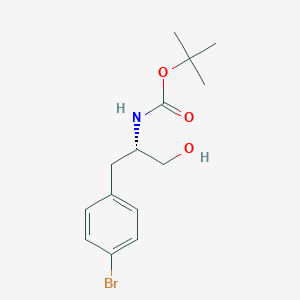

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-(4-bromophenyl)-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWUXGXKXNAINU-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Derivatization Reactions of Boc L 4 Bromophenylalaninol

Transformations Involving the Protected Amine Functionality

The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality is robust under many reaction conditions but can be selectively removed to unmask the primary amine. This free amine is a nucleophilic center that can be readily derivatized into a wide array of functional groups.

Deprotection and Subsequent Amidation or Alkylation Reactions

The removal of the Boc group is typically achieved under acidic conditions. researchgate.net A common method involves treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). researchgate.net Alternatively, milder acidic conditions or Lewis acids can be employed to minimize side reactions, especially if other acid-sensitive functional groups are present in the molecule. organic-chemistry.org Thermal deprotection is also a viable, albeit less common, method. researchgate.net

Once deprotected, the resulting 4-bromo-L-phenylalaninol, possessing a free primary amine, is a key intermediate for various transformations.

Amidation: The primary amine can readily undergo acylation with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form amides. Peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt), are commonly used to facilitate the formation of the amide bond under mild conditions, preserving the stereochemical integrity of the chiral center.

Alkylation: The primary amine can also be alkylated using various alkylating agents, such as alkyl halides or sulfonates. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride, is another effective method for introducing alkyl groups.

| Reaction | Reagents | Product Type |

| Boc Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Primary Amine (4-bromo-L-phenylalaninol) |

| Amidation | Carboxylic Acid, EDC, HOBt | Amide |

| Alkylation | Alkyl Halide, Base | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary or Tertiary Amine |

Formation of Ureas, Carbamates, or Sulfonamides

The liberated primary amine of 4-bromo-L-phenylalaninol is a versatile precursor for the synthesis of ureas, carbamates, and sulfonamides, which are important functional groups in many biologically active molecules.

Ureas: Unsymmetrical ureas can be synthesized by reacting the deprotected amine with an isocyanate. Alternatively, a one-pot synthesis from the Boc-protected amine can be achieved by in situ generation of the isocyanate using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride, followed by reaction with another amine. mdpi.comacs.org This method is efficient and often preserves the chirality of the starting material. acs.org

Carbamates: Carbamates can be formed by reacting the amine with a chloroformate, such as benzyl (B1604629) chloroformate (Cbz-Cl) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), in the presence of a base. Another approach involves the reaction with a carbonate, like di-tert-butyl dicarbonate (B1257347) (Boc₂O), although this would re-introduce the Boc protecting group. More elaborate carbamates can be synthesized by reacting the amine with an alcohol that has been pre-activated, for example, as a p-nitrophenyl carbonate.

Sulfonamides: The synthesis of sulfonamides is typically achieved by reacting the primary amine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base, such as pyridine (B92270) or triethylamine. sigmaaldrich.com This reaction is generally robust and leads to the formation of a stable sulfonamide linkage.

| Derivative | Typical Reagents | Key Reaction Features |

| Urea | Isocyanate or in situ generated isocyanate from the Boc-amine | Can be a one-pot procedure from the Boc-protected starting material. |

| Carbamate | Chloroformate (e.g., Cbz-Cl, Fmoc-Cl), Base | Provides an alternative N-protecting group or a stable linker. |

| Sulfonamide | Sulfonyl Chloride (e.g., Ts-Cl, Ms-Cl), Base | Forms a stable and common pharmacophore. |

Boc L 4 Bromophenylalaninol As a Chiral Building Block in Complex Molecule Synthesis

Application in the Construction of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of pharmaceuticals and natural products. nih.gov Boc-L-4-Bromophenylalaninol provides a chiral starting point for creating enantiomerically pure heterocyclic structures. The aryl bromide functionality is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, which are pivotal steps in the assembly of heterocyclic rings.

For instance, the bromophenyl group can be functionalized and then involved in an intramolecular cyclization to form fused ring systems. Synthetic strategies can be designed where the amino alcohol portion of the molecule is elaborated into a chain that subsequently cyclizes onto the aromatic ring, with the bromine atom serving as a leaving group or a site for a coupling partner. This approach has been utilized in the stereospecific synthesis of complex molecules like tetrahydropyridine-containing structures, where the removal of a bromine atom from an aryl ring is a key step in the final stages of forming the target heterocycle. frontiersin.org The synthesis of quinolines and indoles, for example, can be envisioned starting from precursors derived from this compound, where the bromine facilitates cyclization cascades. mdpi.com

| Reaction Type | Role of this compound Derivative | Resulting Heterocycle Class (Example) |

| Palladium-Catalyzed Cyclization | Precursor providing the chiral backbone and aryl bromide for C-N bond formation. | Quinolines, Indoles |

| Multi-Component Reactions | Chiral amine source and scaffold for building complexity. | Substituted Pyridines |

| Ring-Closing Metathesis | Precursor for diene synthesis, followed by cyclization. | Macrocyclic N-Heterocycles |

Utilization in Asymmetric Synthesis of Diverse Non-Proteinogenic Amino Acid Analogs

Non-proteinogenic amino acids (npAAs) are crucial components in drug discovery, offering the ability to create peptides with enhanced stability, novel functions, or improved pharmacological profiles. frontiersin.org this compound is an excellent precursor for a variety of chiral npAAs. The bromine atom on the phenyl ring serves as a versatile anchor point for modification through cross-coupling chemistry.

By employing reactions like the Suzuki or Sonogashira coupling, a wide range of substituents (alkyl, aryl, alkynyl, etc.) can be introduced at the 4-position of the phenyl ring. Subsequent oxidation of the alcohol moiety to a carboxylic acid completes the synthesis of the novel amino acid analog. This methodology allows for the creation of a library of structurally diverse L-phenylalanine derivatives with tailored side chains, which would be difficult to access through other synthetic routes. rsc.org These npAAs can then be incorporated into peptide sequences to probe biological systems or develop new therapeutics. nih.gov

| Coupling Reaction | Reactant | Resulting Side Chain | Application |

| Suzuki Coupling | Arylboronic Acid | Biaryl | Modulating protein-protein interactions |

| Sonogashira Coupling | Terminal Alkyne | Arylalkyne | Probes for bio-conjugation |

| Stille Coupling | Organostannane | Aryl-Alkyl/Aryl | Introducing complex organic fragments |

| Buchwald-Hartwig Amination | Amine | 4-Amino Phenyl | Altering solubility and binding |

Integration into Peptidomimetic and Macrocyclic Structures

Peptidomimetics and macrocyclic peptides are designed to overcome the limitations of natural peptides, such as poor bioavailability and susceptibility to enzymatic degradation. nih.gov The incorporation of this compound or its derivatives into peptide chains can induce specific secondary structures and enhance stability. chemimpex.com The bulky bromophenyl group can act as a conformational constraint, forcing the peptide backbone into a desired turn or helical structure.

Furthermore, the aryl bromide is an invaluable tool for macrocyclization. A peptide chain containing a 4-bromophenylalanine residue can be cyclized by forming a bond between the bromine-bearing side chain and another residue in the sequence. This can be achieved through intramolecular cross-coupling reactions. Such strategies are employed to create conformationally constrained cyclic peptides with high affinity and selectivity for biological targets. cam.ac.uk

Contributions to Natural Product Synthesis

The synthesis of natural products remains a significant driver of innovation in organic chemistry. this compound provides a chiral pool starting material that can be elaborated into key intermediates for complex natural product synthesis.

Marine organisms are a rich source of structurally unique and biologically active natural products, many of which are halogenated. ufl.edurushim.runih.gov Brominated compounds, in particular, are common in marine algae and sponges. The synthesis of these molecules often requires the stereospecific introduction of a brominated aromatic moiety. This compound serves as an ideal starting material for such syntheses, providing the correct stereochemistry at the α-carbon and the required bromophenyl side chain. This building block can be incorporated into synthetic routes for various marine-derived compounds, including brominated alkaloids and peptides that exhibit cytotoxic, antibacterial, or anti-inflammatory properties. nih.govresearchgate.net

Alkaloids are a large and diverse family of natural products known for their significant physiological effects. researchgate.net The indole (B1671886) ring system is a common core structure in many alkaloids, such as the ergot and communesin families. nih.gov Synthetic routes to these complex molecules often rely on the construction of a substituted tryptophan derivative. This compound can be a strategic precursor to the required 4-bromo-L-tryptophan intermediates. The synthesis involves the conversion of the phenylalaninol to a corresponding aniline, followed by elaboration into the indole ring. The bromine atom can be retained in the final target or used to facilitate key bond-forming reactions during the construction of the polycyclic alkaloid core. nih.gov

Scaffold for the Development of New Chiral Ligands and Catalysts

Asymmetric catalysis relies on the use of chiral ligands to control the stereochemical outcome of a reaction. beilstein-journals.org The rigid C2-symmetric or pseudo-symmetric backbones of many successful ligands are crucial for creating a well-defined chiral environment around a metal center. The aminol structure within this compound makes it an excellent scaffold for designing new chiral ligands.

The amino and hydroxyl groups can be readily functionalized to introduce phosphine, amine, or other coordinating groups, allowing for chelation to a variety of transition metals. The stereocenter inherited from the parent L-phenylalanine ensures the chirality of the resulting ligand. The 4-bromophenyl group offers several advantages: it can sterically influence the chiral pocket of the catalyst, its electronic properties can be tuned to modulate the reactivity of the metal center, and it can serve as a handle for attaching the catalyst to a solid support, which facilitates catalyst recovery and recycling. chemrxiv.org

Methodological Advancements and Future Perspectives in the Chemistry of Boc L 4 Bromophenylalaninol

Innovations in Chemoenzymatic Synthesis and Biocatalytic Cascades for its Preparation and Derivatization

A prominent strategy for the preparation of Boc-L-4-Bromophenylalaninol involves the enzymatic reduction of a suitable precursor, such as N-Boc-L-4-bromophenylalaninal. This transformation can be efficiently catalyzed by alcohol dehydrogenases (ADHs), which are a class of oxidoreductases that catalyze the interconversion between alcohols and aldehydes or ketones. researchgate.net The stereoselectivity of these enzymes is crucial for producing the desired enantiomerically pure L-amino alcohol. Researchers have identified and engineered a variety of ADHs from different microbial sources, such as Rhodococcus erythropolis and Lactobacillus species, to exhibit broad substrate specificity and high enantioselectivity for a range of substrates. researchgate.netnih.gov

To drive the equilibrium of the reduction towards the alcohol product, a cofactor regeneration system is typically employed. For NADH-dependent ADHs, this can be achieved by using a second enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), which oxidizes a sacrificial co-substrate (e.g., formate or glucose) to regenerate the NADH consumed in the primary reaction. nih.gov This approach minimizes the need for stoichiometric amounts of the expensive cofactor, making the process more economically viable.

Biocatalytic cascades have also been designed to synthesize chiral amino alcohols from more readily available starting materials. For instance, a multi-enzyme system could be envisioned where an L-amino acid is first converted to the corresponding α-keto acid, which is then reduced and aminated to form the desired amino alcohol. While a direct cascade to this compound from a simple precursor has not been extensively reported, the modularity of biocatalytic systems allows for the design of novel synthetic routes. The derivatization of this compound can also be achieved chemoenzymatically, for example, by using lipases for selective acylation or deacylation reactions at the hydroxyl group.

| Enzyme Class | Application in this compound Synthesis | Example |

| Alcohol Dehydrogenase (ADH) | Stereoselective reduction of N-Boc-L-4-bromophenylalaninal | Reduction of the aldehyde to the primary alcohol |

| Formate Dehydrogenase (FDH) | Cofactor (NADH) regeneration for the ADH-catalyzed reduction | Oxidation of formate to carbon dioxide |

| Glucose Dehydrogenase (GDH) | Cofactor (NADH or NADPH) regeneration | Oxidation of glucose to gluconolactone |

| Lipase | Derivatization of the hydroxyl group | Selective acylation with a desired functional group |

Applications of Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering several advantages over traditional batch production. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and scalability. While specific reports on the continuous flow synthesis of this compound are limited, the principles of flow chemistry can be readily applied to its production.

A key step in the synthesis of this compound is the reduction of the corresponding carboxylic acid derivative or aldehyde. This reduction can be performed in a continuous flow reactor, such as a packed-bed reactor containing an immobilized catalyst. For instance, the hydrogenation of an N-Boc-L-4-bromophenylalanine ester could be carried out by passing a solution of the substrate through a heated tube packed with a heterogeneous catalyst like Palladium on carbon (Pd/C). The use of a continuous flow system allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.

Furthermore, multi-step syntheses can be "telescoped" in a continuous flow setup, where the output from one reactor is directly fed into the next without the need for intermediate work-up and purification. For the synthesis of this compound, a flow system could be designed to first reduce the carboxylic acid to the aldehyde, which then flows into a second reactor for stereoselective reduction to the alcohol. This integration of reaction steps can significantly reduce processing time and waste generation.

The application of flow chemistry is also highly compatible with biocatalysis. Immobilized enzymes can be packed into a column, creating a bioreactor through which the substrate solution is continuously passed. This setup allows for the efficient reuse of the biocatalyst and simplifies product isolation. A continuous flow process for the chemoenzymatic synthesis of this compound could involve an initial chemical reduction step in a flow reactor, followed by an enzymatic resolution or transformation in a packed-bed bioreactor.

| Flow Chemistry Advantage | Application to this compound Synthesis |

| Enhanced Heat and Mass Transfer | Improved control over exothermic reduction reactions |

| Improved Safety | Safe handling of reagents like hydrogen gas in hydrogenation |

| Process Automation | Continuous production with minimal manual intervention |

| Scalability | Easier to scale up production by running the system for longer |

| Reaction Telescoping | Integration of multiple synthetic steps without isolation |

Development of Novel Catalytic Systems for Highly Stereoselective Transformations

The stereochemistry of the amino alcohol moiety in this compound is critical for its biological activity and its utility as a chiral building block. Consequently, the development of novel catalytic systems that can achieve high stereoselectivity in its synthesis is a major area of research.

For the conversion of a prochiral ketone or the reduction of an aldehyde precursor, both metal-based catalysts and biocatalysts are being explored. Asymmetric transfer hydrogenation using chiral ruthenium or rhodium complexes with appropriate ligands has proven effective for the stereoselective reduction of a wide range of ketones and aldehydes. The catalyst's chiral environment directs the hydride transfer to one face of the carbonyl group, leading to the preferential formation of one enantiomer.

In the realm of biocatalysis, engineered alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are at the forefront of stereoselective synthesis. researchgate.netnih.govfrontiersin.orgacs.org Through techniques like directed evolution and site-directed mutagenesis, enzymes can be tailored to accept non-natural substrates, such as halogenated phenylalaninol precursors, and to exhibit extremely high enantioselectivity (often >99% enantiomeric excess). These engineered biocatalysts offer the advantage of operating under mild, aqueous conditions, contributing to a greener synthetic process.

Another innovative approach is the use of organocatalysis. Small organic molecules, such as proline and its derivatives, can catalyze stereoselective transformations, including aldol (B89426) and Mannich reactions, which can be used to construct the carbon skeleton of this compound with high stereocontrol. While not a direct reduction, these methods can build the chiral center early in the synthetic sequence.

The development of these novel catalytic systems is often guided by computational modeling and high-throughput screening methods. These tools allow for the rapid evaluation of catalyst performance and the rational design of new catalysts with improved activity and selectivity for the synthesis of chiral molecules like this compound.

| Catalytic System | Principle of Stereoselection | Advantages |

| Chiral Metal Complexes (e.g., Ru, Rh) | Coordination to the substrate in a chiral ligand environment | Broad substrate scope, high turnover numbers |

| Engineered Biocatalysts (e.g., ADHs, KREDs) | Substrate binding in a specific orientation within the chiral active site | High enantioselectivity, mild reaction conditions, environmentally benign |

| Organocatalysts (e.g., Proline derivatives) | Formation of chiral intermediates (e.g., enamines, iminium ions) | Metal-free, readily available catalysts |

Emerging Applications in Supramolecular Chemistry and Chemical Biology

This compound is not only a valuable synthetic intermediate but also a versatile building block for the construction of functional molecular architectures in supramolecular chemistry and as a component of probes in chemical biology.

In supramolecular chemistry, the self-assembly of small molecules into well-defined nanostructures is a key focus. The Boc-protected diphenylalanine motif is known to form various aggregates, such as spheres and plates, through a combination of hydrogen bonding and π-π stacking interactions. researchgate.net The presence of the bromine atom on the phenyl ring of this compound introduces an additional, powerful non-covalent interaction: halogen bonding. The electrophilic region on the bromine atom can interact with Lewis bases, providing a directional and specific interaction that can be used to control the self-assembly process and create novel supramolecular structures. This opens up possibilities for designing new materials with tailored properties.

In the field of chemical biology, this compound can be incorporated into peptides and other biomolecules to serve as probes for studying biological processes. The bromo-phenyl group can act as a versatile chemical handle for further modifications. For example, it can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to attach fluorescent dyes, affinity tags, or other reporter groups. This allows for the creation of customized molecular probes for applications in bioimaging and proteomics.

Furthermore, the bromo-phenyl moiety can be used to study protein-ligand interactions. The bromine atom can act as a heavy atom for X-ray crystallography, aiding in the determination of the three-dimensional structure of a protein-ligand complex. It can also serve as a unique spectroscopic marker for NMR studies. The incorporation of this non-natural amino alcohol into peptides can also be used to modulate their conformation and biological activity, making it a valuable tool in peptide engineering and drug discovery.

| Field | Application of this compound | Key Feature |

| Supramolecular Chemistry | Building block for self-assembling nanostructures | Halogen bonding capability of the bromo-phenyl group |

| Chemical Biology | Component of peptide-based molecular probes | Versatile handle for functionalization via cross-coupling reactions |

| Structural Biology | Aid in protein structure determination | Heavy atom for X-ray crystallography |

| Peptide Engineering | Modulation of peptide conformation and activity | Introduction of a non-natural amino alcohol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.